molecular formula C20H22ClFN6O2 B2868715 N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251682-81-1

N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2868715
CAS No.: 1251682-81-1
M. Wt: 432.88
InChI Key: VFFCURIWCGHADR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a heterocyclic compound featuring a triazolo-pyrazine core substituted with a dimethylpiperidine group and an acetamide-linked 3-chloro-4-fluorophenyl moiety. The compound’s synthesis likely follows protocols similar to those described for related acetamide-triazolo hybrids, involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN6O2/c1-12-7-13(2)10-26(9-12)18-19-25-28(20(30)27(19)6-5-23-18)11-17(29)24-14-3-4-16(22)15(21)8-14/h3-6,8,12-13H,7,9-11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFCURIWCGHADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClF₁N₄O₂

The structure features a triazolo-pyrazine core and a piperidine moiety, which are known to contribute to its biological activities.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Kinase Inhibition : Many derivatives of this class have been shown to inhibit various kinases, including anaplastic lymphoma kinase (ALK), which is crucial in cancer therapy. For example, related compounds have demonstrated IC50 values in the nanomolar range for ALK inhibition .
  • Antiviral Activity : The compound's design suggests potential antiviral properties against coronaviruses. Patents indicate that similar structures can act as inhibitors of viral replication .
  • Cytotoxic Effects : Studies have indicated that compounds with a piperidine structure can exhibit cytotoxic effects on cancer cell lines. The presence of the triazole ring enhances these effects by promoting apoptosis in tumor cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameTargetIC50 (nM)Effect
CJ-2360ALK2.2 ± 0.3Potent inhibitor of cell growth in KARPAS-299
CJ-2224ALK0.62Highly effective against cancer cell proliferation
CJ-2212ALK0.49Superior in inhibition compared to previous derivatives

These studies highlight the importance of specific structural modifications in enhancing biological activity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a derivative similar to this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against KARPAS-299 cells with an IC50 value of approximately 29.5 nM . This suggests potential use in targeted cancer therapies.

Case Study 2: Antiviral Properties

In another investigation focusing on antiviral activity against coronaviruses, a structurally related compound demonstrated effectiveness in inhibiting viral replication in vitro. The mechanism was attributed to interference with viral entry and replication processes . This opens avenues for developing antiviral medications based on similar chemical scaffolds.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: Chloro-fluoro substitutions (as in the target compound) are associated with increased metabolic stability compared to non-halogenated analogs, as halogens reduce susceptibility to oxidative degradation .
  • Core Flexibility : Triazolo-pyrazine cores (target compound) may offer greater conformational flexibility than pyrazolo-pyrimidines (Example 83), influencing binding kinetics to rigid enzyme active sites .

Bioactivity and Computational Predictions

While bioactivity data for the target compound is absent in the evidence, analogs like Example 83 show kinase inhibitory activity. Computational tools like Hit Dexter 2.0 () could predict its behavior:

  • Promiscuity Risk: Fluorinated aryl groups may reduce promiscuous binding compared to non-fluorinated analogs .

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